![molecular formula C23H23N5O3 B2635706 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide CAS No. 899738-12-6](/img/structure/B2635706.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives, akin to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide, have been extensively studied for their potential as anticancer agents. Research has shown the synthesis of these compounds and their efficacy in inhibiting the growth of various cancer cell lines. For instance, certain pyrazolo[3,4-d]pyrimidine analogues have been prepared, focusing on their antitumor activity, demonstrating in vitro cell growth inhibitory properties (Taylor & Patel, 1992). Another study synthesized and tested new pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity on the MCF-7 human breast adenocarcinoma cell line, revealing potent inhibitory activity from some compounds (Abdellatif et al., 2014). Additionally, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing significant cytotoxicity against HCT-116 and MCF-7 cell lines (Rahmouni et al., 2016).
Synthesis and Biological Evaluation for Antimicrobial Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives has also extended into the exploration of their antimicrobial properties. Studies have synthesized various derivatives and tested them for antimicrobial efficacy, showing promising results against a range of bacterial and fungal strains. For example, the synthesis and antimicrobial activity of new heterocycles incorporating the pyrazolopyrimidine moiety were investigated, demonstrating significant antimicrobial effects (Bondock et al., 2008). Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial activity, highlighting the potential of certain compounds as lead candidates for further antimicrobial drug development (El-sayed et al., 2017).
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14(2)31-19-9-6-17(7-10-19)22(29)26-27-13-24-21-20(23(27)30)12-25-28(21)18-8-5-15(3)16(4)11-18/h5-14H,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPBWWKVWXSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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